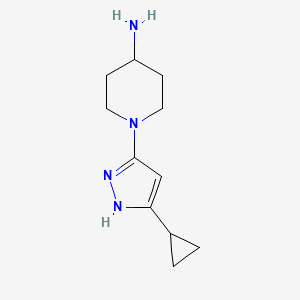

1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine

CAS No.: 1706646-62-9

Cat. No.: VC2889626

Molecular Formula: C11H18N4

Molecular Weight: 206.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706646-62-9 |

|---|---|

| Molecular Formula | C11H18N4 |

| Molecular Weight | 206.29 g/mol |

| IUPAC Name | 1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine |

| Standard InChI | InChI=1S/C11H18N4/c12-9-3-5-15(6-4-9)11-7-10(13-14-11)8-1-2-8/h7-9H,1-6,12H2,(H,13,14) |

| Standard InChI Key | RWDNJYSCELQZTA-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC(=NN2)N3CCC(CC3)N |

| Canonical SMILES | C1CC1C2=CC(=NN2)N3CCC(CC3)N |

Introduction

Chemical Structure and Properties

Basic Identification

1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine is identified by the CAS number 1706646-62-9 and represents a nitrogen-rich heterocyclic compound with considerable pharmacological potential . The structure features multiple functional groups strategically arranged to facilitate specific interactions with biological targets. These structural elements contribute to the compound's potential applications in drug discovery and development processes.

Molecular Characteristics

The compound possesses a molecular formula of C11H18N4 and a molecular weight of 206.29 g/mol. Its structure comprises a central pyrazole ring with a cyclopropyl substituent at the 5-position and a piperidine-4-amine moiety connected at the 3-position. This particular arrangement of functional groups creates a three-dimensional architecture that likely contributes to its biological activity profile and target specificity.

Structural Features

The compound contains several key structural elements that define its chemical behavior and biological potential:

-

A pyrazole heterocycle: This five-membered aromatic ring containing two adjacent nitrogen atoms serves as the central scaffold of the molecule.

-

A cyclopropyl group: This three-membered ring at the 5-position of the pyrazole contributes to the compound's lipophilicity and may influence its metabolic stability.

-

A piperidine ring: The six-membered nitrogen-containing heterocycle attached at the 3-position of the pyrazole provides additional three-dimensional character to the molecule.

-

A primary amine: Located at the 4-position of the piperidine ring, this functional group introduces basic character and potential for hydrogen bonding interactions.

Table 1: Physicochemical Properties of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine

Synthesis Methods

Pyrazole Ring Formation

The construction of the pyrazole core can be accomplished through several established methods commonly used for pyrazole derivatives:

-

Condensation reactions between hydrazines and α,β-unsaturated carbonyl compounds, which initially form pyrazolines that can be subsequently oxidized to pyrazoles .

-

Cycloaddition reactions involving diazocarbonyl compounds, which can lead to pyrazole formation under appropriate conditions .

-

Reaction of α-benzotriazolylenones with hydrazine derivatives, which can yield substituted pyrazoles after removal of the benzotriazole group .

Functionalization Strategies

Related Compounds and Structural Analogs

Structural Variants

Several compounds share structural similarities with 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine, providing context for understanding its potential properties and applications:

-

2-(4-aminopiperidin-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyridin-4-amine features a similar cyclopropyl-pyrazole moiety but incorporates an additional pyridine ring, potentially altering its binding profile and biological activity .

-

5-Cyclopropyl-1-propyl-1H-pyrazol-4-amine maintains the cyclopropyl-pyrazole core but differs in the substitution pattern and lacks the piperidine ring, likely resulting in different physicochemical properties and biological interactions .

-

1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane features a diazepane ring instead of piperidine, potentially affecting the three-dimensional conformation and target selectivity .

Structure-Activity Relationships

The comparison of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine with its structural analogs reveals several important structure-activity considerations:

-

The position of the cyclopropyl group (5-position of pyrazole) appears to be conserved across several analogs, suggesting its importance for biological activity.

-

Variations in the nitrogen-containing heterocycle (piperidine versus diazepane) may tune selectivity for different biological targets.

-

The presence and position of the amine group influence the compound's hydrogen-bonding capabilities and basic character, potentially affecting its interactions with biological targets .

Table 4: Comparison of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine with Structural Analogs

Current Research and Future Directions

Research Trends

Research on 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine and related compounds is ongoing, with a focus on understanding their full potential in medicinal chemistry and related fields. Current research directions include:

-

Exploration of the compound's interactions with specific protein targets

-

Investigation of structure-activity relationships to optimize biological activity

-

Development of synthetic methodologies to improve accessibility and scalability

-

Evaluation of potential therapeutic applications, particularly in oncology

Emerging Applications

The unique structural features of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine suggest several potential applications that might be explored in future research:

-

Development as a targeted therapeutic agent for specific disease pathways

-

Utilization as a chemical probe for studying biological mechanisms

-

Employment as a building block for the synthesis of more complex bioactive compounds

-

Exploration as a scaffold for structure-based drug design efforts

Challenges and Opportunities

The development and application of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine face several challenges and opportunities:

Challenges:

-

Limited published data on specific biological activities and mechanisms of action

-

Complex synthesis potentially requiring optimization for scale-up

-

Need for comprehensive structure-activity relationship studies to guide further development

Opportunities:

-

Unique structural features that may address unmet medical needs

-

Potential for selective targeting of disease-relevant proteins

-

Versatile scaffold amenable to further modification and optimization

Table 5: Research Directions and Potential Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume